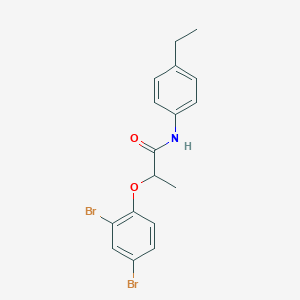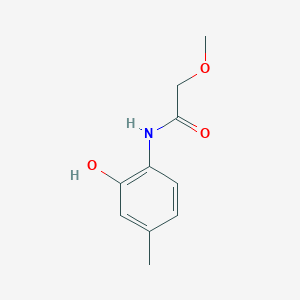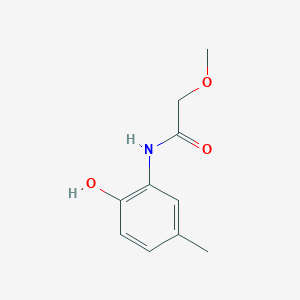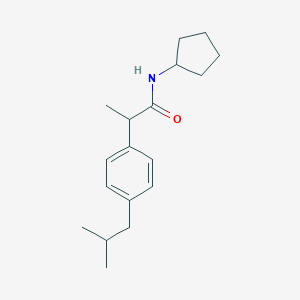![molecular formula C20H20N2O B290861 N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide, commonly known as DMAPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA-Na is a derivative of naphthalene and is synthesized through a multistep process, which involves the reaction of 1-naphthylamine and N,N-dimethylformamide dimethylacetal.
Mecanismo De Acción
The mechanism of action of DMAPA-Na involves its ability to act as a nucleophilic catalyst, which facilitates the formation of acyl derivatives. DMAPA-Na is also known to form stable complexes with various metal ions, which further enhances its catalytic activity.
Biochemical and Physiological Effects:
DMAPA-Na has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that DMAPA-Na may have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using DMAPA-Na in lab experiments is its ability to act as a highly efficient catalyst for various reactions. However, the use of DMAPA-Na may also have certain limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the research on DMAPA-Na. One of the major areas of research is the development of new synthetic methodologies using DMAPA-Na as a catalyst. Other areas of research include the study of the biochemical and physiological effects of DMAPA-Na and its potential applications in the treatment of various diseases. Additionally, the development of new derivatives of DMAPA-Na with improved catalytic activity and reduced toxicity is also an area of future research.
Métodos De Síntesis
The synthesis of DMAPA-Na involves several steps, including the reaction of 1-naphthylamine with N,N-dimethylformamide dimethylacetal, followed by the addition of acetic anhydride and sodium hydroxide. The resulting product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DMAPA-Na has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of DMAPA-Na is in the field of organic synthesis, where it is used as a catalyst for various reactions, including acylation, alkylation, and esterification. DMAPA-Na has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C20H20N2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H20N2O/c1-22(2)18-12-10-17(11-13-18)21-20(23)14-16-8-5-7-15-6-3-4-9-19(15)16/h3-13H,14H2,1-2H3,(H,21,23) |
Clave InChI |
NVKOPODSHMFETR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)